molecular formula C17H25NO7 B1671220 Emiglitate CAS No. 80879-63-6

Emiglitate

Cat. No.: B1671220
CAS No.: 80879-63-6
M. Wt: 355.4 g/mol
InChI Key: NWWORXYTJRPSMC-QKPAOTATSA-N
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Scientific Research Applications

Emiglitate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Emiglitate primarily targets α-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates . This enzyme is responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed by the body.

Mode of Action

This compound acts as an α-glucosidase inhibitor . It binds to the α-glucosidase enzyme, preventing it from breaking down complex carbohydrates. This action slows down the digestion of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a slower release of glucose into the bloodstream after a meal, which helps to prevent spikes in blood sugar levels. This is particularly beneficial for individuals with diabetes, as it helps to control post-meal blood sugar levels .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in healthy volunteers. A single morning dose of 20–40 mg this compound might be useful in controlling postprandial hyperglycaemia after breakfast and lunch . This dose of the inhibitor was effective after either both 50 g starch or 50 g sucrose as the substrate, but was only tolerable after the starch meal . In fasted rats, this compound induced a significant, dose-dependent increase of hepatic glycogen concentrations .

Result of Action

The primary molecular effect of this compound is the inhibition of α-glucosidase, which leads to a reduction in the rate of carbohydrate digestion and glucose absorption . This results in a slower increase in blood glucose levels after a meal, helping to control postprandial hyperglycaemia . On a cellular level, this compound’s action can lead to an increase in hepatic glycogen concentrations .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research in the field suggests that factors such as diet, physical activity, and overall health status can impact the effectiveness of drugs like this compound . Additionally, broader environmental changes, such as climate change, could potentially impact the production, distribution, and use of such medications .

Biochemical Analysis

Biochemical Properties

Emiglitate interacts with various biomolecules, primarily enzymes, to exert its effects. It is known to inhibit intestinal α-glucosidehydrolase activity , a key enzyme involved in carbohydrate digestion. This interaction is crucial for this compound’s role in biochemical reactions, particularly those related to glucose metabolism and insulin release .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those involved in glucose metabolism. It is a powerful inhibitor of glucose-induced insulin release This suggests that this compound can influence cell function by modulating insulin secretion in response to glucose levels

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of α-glucosidehydrolase . This inhibition is thought to suppress glucose-induced insulin release, thereby influencing glucose metabolism

Metabolic Pathways

This compound is involved in the metabolic pathway related to glucose metabolism, given its role as an α-glucosidehydrolase inhibitor . This could potentially affect metabolic flux or metabolite levels, although specific interactions with enzymes or cofactors within this pathway need further exploration.

Chemical Reactions Analysis

Emiglitate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Emiglitate is unique among alpha-glucosidase inhibitors due to its specific structure and potent inhibitory activity. Similar compounds include:

    Acarbose: Another alpha-glucosidase inhibitor used to manage type 2 diabetes mellitus.

    Miglitol: A similar compound with a different structure but similar mechanism of action.

    Voglibose: Another alpha-glucosidase inhibitor with a unique structure and therapeutic applications.

Compared to these compounds, this compound has shown a higher potency and specificity for alpha-glucosidase inhibition .

Properties

IUPAC Name

ethyl 4-[2-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3/t13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWORXYTJRPSMC-QKPAOTATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048799
Record name Emiglitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80879-63-6
Record name Emiglitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80879-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emiglitate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080879636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emiglitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dideoxy-1,5-[[2-[4-(ethoxycarbonyl)phenoxy]ethyl]imino]-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMIGLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8AB2IBUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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